5-(4-chlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(4-chlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Formation of the Thienylmethylidene Group: This step involves the condensation of a thienyl aldehyde with an amine group on the triazole ring.
Hydrosulfide Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the double bond in the thienylmethylidene group, converting it to a single bond.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced thienylmethylidene derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be studied for its potential as a therapeutic agent in treating various diseases.
Medicine
In medicine, the compound may be explored for its pharmacological properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(5-methyl-2-thienyl)-1,2,4-triazole-3-thiol
- 4-(4-chlorophenyl)-5-(5-methyl-2-thienyl)-1,2,4-triazole
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S2/c1-9-2-7-12(21-9)8-16-19-13(17-18-14(19)20)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,18,20)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHZLHISQAMIOX-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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